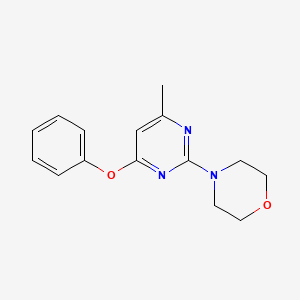
N-(2,4-difluorophenyl)-1-indolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-1-indolinecarboxamide, commonly known as DFN-15, is a novel small molecule that has shown great potential in scientific research. It is a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB), which is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival.
作用机制
DFN-15 exerts its pharmacological effects by inhibiting the activity of the NF-κB transcription factor. NF-κB is a key regulator of inflammation and immune response and is involved in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. DFN-15 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor protein, IκBα. This leads to the suppression of downstream signaling pathways and the expression of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
DFN-15 has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to suppress the expression of inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1. DFN-15 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. Moreover, DFN-15 has been shown to inhibit tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
DFN-15 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research purposes. Moreover, DFN-15 has been shown to have high selectivity for NF-κB inhibition, making it a valuable tool for studying the role of NF-κB in various cellular processes. However, there are some limitations to using DFN-15 in lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in animal models. Moreover, DFN-15 has not been extensively studied in humans, and its safety profile in humans is not well established.
未来方向
There are several future directions for the research on DFN-15. One possible direction is to investigate the efficacy of DFN-15 in combination with other therapies, such as chemotherapy and radiation therapy, in the treatment of cancer. Another direction is to study the safety and efficacy of DFN-15 in humans, which can pave the way for its clinical development as a therapeutic agent. Moreover, further research is needed to understand the molecular mechanisms underlying the pharmacological effects of DFN-15 and to identify potential biomarkers for patient selection and monitoring.
合成方法
DFN-15 can be synthesized using a multi-step process starting from 2,4-difluoroaniline. The first step involves the reaction of 2,4-difluoroaniline with ethyl chloroformate to form N-(2,4-difluorophenyl) carbamate. This intermediate is then reacted with indoline-1-carboxylic acid to form DFN-15. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
科学研究应用
DFN-15 has been extensively studied in various preclinical models, including cell culture systems and animal models. It has been shown to inhibit NF-κB activation and downstream signaling pathways, leading to the suppression of inflammatory cytokines and chemokines. DFN-15 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. Moreover, DFN-15 has been shown to inhibit tumor growth and metastasis in animal models of cancer.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O/c16-11-5-6-13(12(17)9-11)18-15(20)19-8-7-10-3-1-2-4-14(10)19/h1-6,9H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMZMVRQDVLHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2,3-dihydroindole-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5707416.png)
![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)

![N-[2-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B5707434.png)
![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)

![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)
![1-[2-(2-biphenylyloxy)ethyl]pyrrolidine](/img/structure/B5707470.png)

![N-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5707491.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B5707502.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5707508.png)
